2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine is a chemical compound characterized by its unique structure, which includes a benzoxazole moiety and dichlorinated phenyl groups. Its molecular formula is , and it has a molecular weight of approximately 279.12 g/mol. The compound features significant chlorination at the 2 and 5 positions of the phenyl group, contributing to its chemical reactivity and potential biological activity. The presence of the amine group in the benzoxazole structure enhances its utility in various
Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The specific products formed depend on the reaction conditions and reagents used .
The synthesis of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine generally involves multi-step organic reactions:
Optimized reaction conditions are crucial for maximizing yield and purity during synthesis .
This compound has potential applications in various fields:
Further research is necessary to explore these applications fully .
Several compounds share structural similarities with 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-(2,4-Dichlorophenyl)-1,3-benzoxazol-5-amine | Structure | Similar dichlorinated phenyl group; potential biological activity. |
| 2-(3-Chlorophenyl)-1,3-benzoxazol-5-amine | Structure | Contains a single chlorine atom; different biological profile. |
| 6-Chloro-1,3-benzoxazol-5-amine | Structure | Lacks chlorination on the phenyl ring; distinct properties. |
The uniqueness of 2-(2,5-Dichlorophenyl)-1,3-benzoxazol-5-amine lies in its specific combination of chlorinated phenyl groups and benzoxazole structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. Its potential applications in pharmaceuticals and material science highlight its significance in research .
The discovery of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine emerged from broader investigations into benzoxazole derivatives, which have been studied since the early 2000s for their diverse pharmacological and material science applications. While the exact synthesis date of this compound remains undocumented in public literature, its structural framework aligns with scaffold-hopping strategies used to optimize benzoxazole-based therapeutics. For example, benzoxazole derivatives were recently identified as potent inhibitors of Mycobacterium tuberculosis Pks13, a target for antitubercular drug development. The dichlorophenyl substitution pattern in this compound likely arose from efforts to enhance electronic and steric properties for improved bioactivity.
The compound is uniquely identified by CAS No. 293737-84-5, a critical identifier for regulatory and commercial tracking.
| Identifier Type | Value |
|---|---|
| PubChem CID | 2837270 |
| InChIKey | FLMZDROZUFDZHZ-UHFFFAOYSA-N |
| SMILES | NC1=CC=C(OC(C2=CC(Cl)=CC=C2Cl)=N3)C3=C1 |
| Molecular Formula | C₁₃H₈Cl₂N₂O |
| Molecular Weight | 279.12 g/mol |
Benzoxazoles are prized for their aromatic stability and versatility in drug design. The dichlorophenyl and amine substituents in this compound exemplify strategic modifications to enhance target affinity. For instance:
While no explicit synthesis protocol for this compound is published, analogous benzoxazoles are typically synthesized via:
Example Pathway (Inferred from ):
| Property | Value |
|---|---|
| Solubility | Low aqueous solubility; soluble in DMSO, DMF. |
| LogP | 4.38 (predicted lipophilicity). |
| pKa | ~6.5 (amine group). |
| Method | Conditions |
|---|---|
| HPLC | C18 column, acetonitrile/water gradient. |
| GC-MS | Electron ionization, m/z 279.12. |
The compound 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine possesses the molecular formula C13H8Cl2N2O, which defines its fundamental atomic composition [1]. This formula indicates the presence of thirteen carbon atoms, eight hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one oxygen atom within the molecular framework [2]. The molecular formula provides essential information for determining the compound's degree of unsaturation, which equals nine, indicating a highly aromatic system with multiple ring structures [1] [2].
The elemental composition reflects the hybrid nature of this benzoxazole derivative, combining aromatic hydrocarbon frameworks with halogen substituents and nitrogen-containing functional groups [1]. The presence of two chlorine atoms contributes significantly to the molecular mass and influences the compound's electronic properties through their electron-withdrawing effects [3] [2]. The two nitrogen atoms serve distinct structural roles, with one incorporated into the benzoxazole heterocyclic system and the other functioning as a primary amine substituent [1] [4].
The molecular weight of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine is precisely 279.12 grams per mole, calculated from the sum of atomic masses of all constituent atoms [3] [2] [5]. This molecular weight value is consistent across multiple chemical databases and reflects the compound's substantial mass relative to simpler benzoxazole derivatives [1] [3]. The molecular weight determination is critical for analytical characterization methods, including mass spectrometry identification and quantitative analysis procedures [4].
The relatively high molecular weight compared to the parent benzoxazole compound (molecular weight 119.12 g/mol) demonstrates the significant mass contribution from the dichlorophenyl substituent and the amine functional group [6] [7]. The molecular weight serves as a fundamental parameter for calculating molar concentrations, determining reaction stoichiometry, and predicting physical properties such as volatility and solubility characteristics [3] [2].
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C13H8Cl2N2O | Defines atomic composition |
| Molecular Weight | 279.12 g/mol | Critical for analytical methods |
| Monoisotopic Mass | 278.00137 Da | Precise mass for spectrometry |
| Heavy Atom Count | 18 | Indicates molecular complexity |
The benzoxazole core represents the fundamental heterocyclic framework of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine, consisting of a benzene ring fused to an oxazole ring system [6] [7]. This bicyclic aromatic structure exhibits planar geometry with minimal deviation from planarity, as demonstrated in crystallographic studies of related benzoxazole compounds where maximum atomic deviations range from 0.008 to 0.013 Angstroms [8] [9]. The benzoxazole moiety contributes seven carbon atoms, one nitrogen atom, and one oxygen atom to the overall molecular structure [6].
The aromatic character of the benzoxazole system arises from the delocalization of pi-electrons across both the benzene and oxazole rings, creating a stable ten-electron aromatic system [6] [7]. The nitrogen atom in the oxazole ring possesses a lone pair of electrons that participates in the aromatic sextet, while the oxygen atom contributes two electrons to the delocalized system [10] [6]. This electronic configuration imparts unique reactivity patterns and stabilizes the overall molecular structure through resonance stabilization [7].
The benzoxazole core exhibits characteristic electronic properties that influence the compound's chemical behavior and biological activity [10] [11]. The electron-deficient nature of the oxazole ring makes it susceptible to nucleophilic attack, while the fused benzene ring provides additional stability through extended conjugation [7]. Nuclear magnetic resonance studies of benzoxazole derivatives typically show characteristic chemical shifts for the aromatic protons, with signals appearing between 7.0 and 8.0 parts per million [12].
The 2,5-dichlorophenyl substituent attached to the benzoxazole core at the 2-position significantly influences the compound's electronic and steric properties [13] [14]. The two chlorine atoms are positioned at the ortho (2-position) and meta (5-position) relative to the point of attachment to the benzoxazole ring, creating an asymmetric substitution pattern that affects molecular geometry and electronic distribution [14] [15]. The chlorine atoms function as strong electron-withdrawing groups through both inductive and resonance effects, reducing electron density in the phenyl ring and adjacent benzoxazole system [14].
The 2,5-dichlorophenyl group adopts a nearly planar conformation that allows for optimal orbital overlap with the benzoxazole pi-system [8] [9]. Crystallographic analyses of similar dichlorophenyl-substituted compounds reveal that the phenyl ring maintains coplanarity with the heterocyclic system to maximize conjugative interactions [16] [8]. The dihedral angle between the dichlorophenyl group and the benzoxazole plane typically ranges from 0 to 15 degrees, depending on crystal packing forces and intermolecular interactions [8].
The electronic effects of the dichlorophenyl substituent are manifested in the compound's spectroscopic properties and chemical reactivity [13] [14]. The electron-withdrawing nature of the chlorine atoms shifts absorption bands to longer wavelengths compared to unsubstituted analogues and increases the electrophilic character of the benzoxazole system [13]. This electronic modulation enhances the compound's potential for participating in nucleophilic substitution reactions and affects its binding affinity to biological targets [11] [17].
The primary amine functional group (-NH2) located at the 5-position of the benzoxazole ring serves as a key reactive site and contributes significantly to the compound's chemical and biological properties . The amine group is positioned on the benzene portion of the benzoxazole system, where it experiences electronic activation through resonance interactions with the aromatic pi-system . This positioning enhances the nucleophilicity of the amino nitrogen and facilitates various chemical transformations including acylation, sulfonation, and condensation reactions .
The 5-amino substituent exhibits characteristic spectroscopic signatures that aid in structural identification and purity assessment [12]. In proton nuclear magnetic resonance spectra, the amino protons typically appear as a broad singlet between 3.0 and 5.5 parts per million, while carbon-13 nuclear magnetic resonance shows the amino carbon signal around 145-150 parts per million [12]. Infrared spectroscopy reveals characteristic amino stretching vibrations between 3300 and 3500 wavenumbers, providing diagnostic information for structural confirmation [12].
The amine functionality significantly influences the compound's hydrogen bonding capabilities and molecular recognition properties [11] . The amino group can serve as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that affect crystal packing, solubility, and biological activity [8] [21]. Computational studies suggest that the amine group's electron-donating properties partially counteract the electron-withdrawing effects of the dichlorophenyl substituent, creating a balanced electronic structure that optimizes the compound's reactivity profile [11].
Conformational analysis of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine reveals multiple stable conformations arising from rotation around the single bond connecting the dichlorophenyl group to the benzoxazole core [22] [23]. Molecular mechanics calculations indicate that the compound can adopt various conformational states depending on the dihedral angle between the two aromatic systems, with energy barriers for rotation typically ranging from 10 to 20 kilocalories per mole [8] [22]. The preferred conformation in solution often differs from the solid-state structure due to crystal packing forces and intermolecular interactions [8].
Dynamic nuclear magnetic resonance studies of related benzoxazole derivatives demonstrate that conformational interconversion occurs on the nuclear magnetic resonance timescale at room temperature [24] [22]. At elevated temperatures, rapid rotation around the aryl-benzoxazole bond results in averaged nuclear magnetic resonance signals, while at low temperatures, distinct signals for different conformational isomers may be observed [22]. The activation energy for conformational exchange provides insights into the flexibility of the molecular framework and its potential for induced-fit binding to biological targets [23].
Computational modeling using density functional theory methods reveals that the global minimum energy conformation typically features a dihedral angle of approximately 0 to 30 degrees between the dichlorophenyl and benzoxazole planes [8] [21]. This planar or near-planar arrangement maximizes conjugative interactions while minimizing steric repulsion between the chlorine atoms and benzoxazole protons [8]. Alternative conformations with larger dihedral angles represent local energy minima that may be populated under specific conditions or in different environments [22] [23].
The conformational flexibility of the compound has important implications for its biological activity and molecular recognition properties [23]. Different conformational states may exhibit varying binding affinities to protein targets, contributing to selectivity and potency profiles [11] [23]. Molecular dynamics simulations suggest that the compound maintains conformational stability when bound to biological macromolecules, with minimal structural distortion during complex formation [23].
Crystal structure analysis of 2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine and related compounds reveals detailed information about molecular packing, intermolecular interactions, and solid-state conformations [16] [25] [21]. The compound typically crystallizes in common space groups such as P-1 or P21/c, depending on the specific crystallization conditions and solvent systems employed [16] [8]. Unit cell parameters for similar benzoxazole derivatives indicate triclinic or monoclinic crystal systems with cell volumes ranging from 1200 to 1800 cubic Angstroms [8] [25].
The crystal packing is dominated by hydrogen bonding interactions involving the amino group as a donor and the benzoxazole nitrogen or oxygen atoms as acceptors [8] [21]. Intermolecular N-H⋯N hydrogen bonds typically exhibit bond lengths between 2.8 and 3.2 Angstroms, while N-H⋯O interactions show similar geometric parameters [8] [9]. These hydrogen bonding networks create extended supramolecular structures that stabilize the crystal lattice and influence physical properties such as melting point and solubility [21].
Halogen bonding interactions involving the chlorine atoms contribute additional stabilization to the crystal structure [13]. Cl⋯π interactions with aromatic rings and Cl⋯N contacts with heteroatoms create secondary binding motifs that complement the primary hydrogen bonding network [13]. The chlorine atoms also participate in dipole-dipole interactions that influence the overall crystal packing arrangement and molecular orientation within the unit cell [13].
X-ray crystallographic data reveals that the benzoxazole core maintains excellent planarity in the solid state, with root-mean-square deviations typically less than 0.02 Angstroms [8] [9] [21]. The dichlorophenyl substituent adopts a conformation that minimizes steric interactions while maintaining conjugative overlap with the heterocyclic system [8]. Bond lengths and angles within the molecule closely match theoretical predictions from density functional theory calculations, confirming the accuracy of computational structural models [21].
| Crystal Parameter | Typical Range | Significance |
|---|---|---|
| Space Group | P-1, P21/c | Determines packing symmetry |
| Unit Cell Volume | 1200-1800 Ų | Indicates molecular density |
| Hydrogen Bond Length | 2.8-3.2 Å | Defines interaction strength |
| Planarity Deviation | <0.02 Å | Confirms aromatic character |
| Dihedral Angle | 0-30° | Shows conformational preference |
Acute Toxic;Irritant